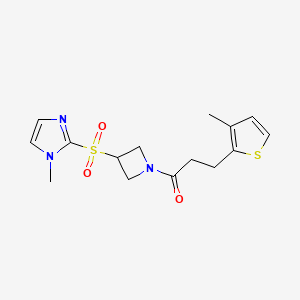

![molecular formula C18H22FN3O3 B2979640 吡咯-2(5H)-酮,4-乙酰基-5-(4-氟苯基)-3-羟基-1-[2-(1-哌嗪基)乙基]- CAS No. 309724-51-4](/img/structure/B2979640.png)

吡咯-2(5H)-酮,4-乙酰基-5-(4-氟苯基)-3-羟基-1-[2-(1-哌嗪基)乙基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

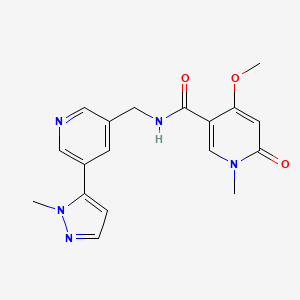

Pyrrol-2(5H)-one is a type of organic compound that is part of the pyrrole family . Pyrroles are heterocyclic aromatic organic compounds, similar to benzene and pyridine, and they form the basis for many drugs and natural products .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is not well developed, but it has been used in the synthesis of various compounds .Molecular Structure Analysis

The molecular structure of pyrrole compounds is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms . The exact structure of “Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-” would depend on the arrangement of the additional functional groups attached to this ring.Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . They can also undergo transformations such as oxidations, aminations, halogenations, and various types of C-C bond formations .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrrole compound would depend on its exact structure. In general, pyrrole compounds are characterized by their aromaticity, which gives them stability, and their ability to participate in various types of chemical reactions .科学研究应用

Pharmacology: Antibacterial Agents

This compound belongs to a class of molecules that have been studied for their antibacterial properties. Specifically, derivatives of this compound have shown activity against bacterial strains, with one derivative demonstrating an MIC (Minimum Inhibitory Concentration) close to that of Ciprofloxacin, a well-known antibacterial agent . This suggests potential for the development of new antibiotics that could be effective against resistant bacteria.

Biochemistry: Fluorescent Probes

The structural features of this compound, particularly the presence of a fluorophore group, make it a candidate for use as a fluorescent probe in biochemistry research . Fluorescent probes are vital tools for visualizing and tracking biological processes in real-time, and the compound’s properties could be optimized for enhanced sensitivity and specificity.

Chemical Research: Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a fundamental aspect of chemical research, and this compound could serve as a precursor or intermediate in the synthesis of various heterocyclic systems . Its pyrrolone core is a versatile scaffold that can be further functionalized to create a wide array of heterocyclic compounds with diverse properties.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(2-piperazin-1-ylethyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3/c1-12(23)15-16(13-2-4-14(19)5-3-13)22(18(25)17(15)24)11-10-21-8-6-20-7-9-21/h2-5,16,20,24H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCGIVYTIDNSEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCN3CCNCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

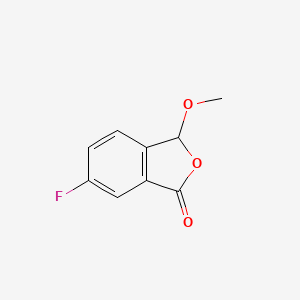

![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide](/img/structure/B2979557.png)

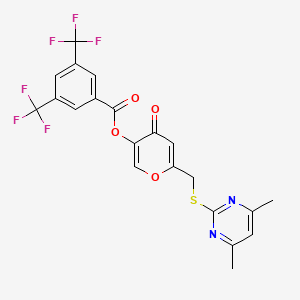

![3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2979563.png)

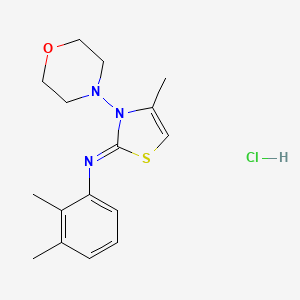

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2979565.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2979566.png)

![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)

![[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol](/img/structure/B2979569.png)

![2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2979570.png)

![(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)](/img/structure/B2979576.png)

![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)